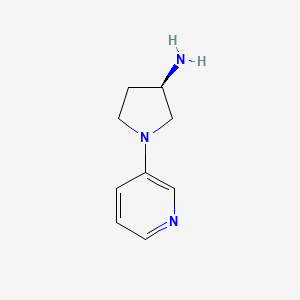
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine
描述
ABT-202 是艾伯维公司开发的一种药物。它作为神经烟碱乙酰胆碱受体的激动剂,已被研究用于镇痛。 它尚未通过临床试验 . 该化合物的化学式为 C₉H₁₃N₃,摩尔质量为 163.224 克/摩尔 .
准备方法
合成路线和反应条件
ABT-202 的合成涉及形成带有吡啶-3-基取代基的吡咯烷环。关键步骤包括:
吡咯烷环的形成: 这可以通过涉及合适前体的环化反应来实现。
吡啶-3-基的引入: 此步骤通常涉及亲核取代反应,其中吡啶-3-基卤化物与吡咯烷环反应。
工业生产方法
ABT-202 的工业生产方法可能涉及优化合成路线以最大限度地提高产量和纯度。这可能包括:
催化剂的使用: 以提高反应速率和选择性。
提纯技术: 例如重结晶或色谱法以确保最终产品的纯度。
化学反应分析
反应类型
ABT-202 可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入羟基或羰基等官能团。
还原: 还原反应可用于修饰吡啶-3-基或吡咯烷环。
取代: 亲核或亲电取代反应可用于在吡啶-3-基或吡咯烷环上引入各种取代基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾或三氧化铬。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以在适当条件下使用卤化物、烷基化剂或酰化剂等试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如:
氧化: 引入羟基或羰基。
还原: 形成吡啶-3-基或吡咯烷环的还原衍生物。
取代: 在吡啶-3-基或吡咯烷环上引入各种取代基。
科学研究应用
化学: 作为研究吡咯烷和吡啶-3-基反应性的模型化合物。
生物学: 作为神经烟碱乙酰胆碱受体的激动剂,它已被用于研究这些受体在神经信号传导中的作用。
工业: 在开发针对神经烟碱乙酰胆碱受体的新药方面具有潜在的应用。
作用机制
ABT-202 通过作为神经烟碱乙酰胆碱受体的激动剂发挥作用。这些受体参与神经信号传导,并在各种生理过程中发挥作用。 通过与这些受体结合,ABT-202 可以调节神经活动,并可能提供镇痛作用 .
相似化合物的比较
类似化合物
ABT-199(维奈克拉克斯): 一种用于治疗慢性淋巴细胞白血病的 BCL-2 抑制剂.
ABT-101: 一种针对非小细胞肺癌的酪氨酸激酶抑制剂.
ABT-202 的独特性
ABT-202 在其作为神经烟碱乙酰胆碱受体的激动剂的特定作用方面是独一无二的。与靶向不同分子途径的 ABT-199 和 ABT-101 不同,ABT-202 的作用机制侧重于调节神经信号传导。 这使其成为研究烟碱乙酰胆碱受体在神经过程中的作用以及探索潜在镇痛应用的有价值的化合物 .
生物活性
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.
The primary mechanism of action for this compound involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |
| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |
| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |
The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .
- Pain Management Applications : Preliminary research suggests that this compound may serve as an analgesic by modulating pain pathways through nAChR activation .
属性
CAS 编号 |
309959-34-0 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
(3R)-1-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |
InChI 键 |
LVGMMVAWLISWJD-MRVPVSSYSA-N |
SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
手性 SMILES |
C1CN(C[C@@H]1N)C2=CN=CC=C2 |
规范 SMILES |
C1CN(CC1N)C2=CN=CC=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABT-202; ABT 202; ABT202; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















